
3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
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Overview
Description
3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
The synthesis of 3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides under appropriate conditions.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide involves the inhibition of specific enzymes, such as carbonic anhydrase IX. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to a decrease in the proliferation of cancer cells, as the enzyme is involved in regulating pH and other cellular processes that are critical for cancer cell survival.
Comparison with Similar Compounds
3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide can be compared to other benzenesulfonamide derivatives, such as:
4-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide: This compound has a similar structure but with the chlorine atom in a different position on the benzene ring.
2,5-dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide: This compound contains two chlorine atoms on the benzene ring, which can significantly alter its chemical and biological properties.
3-chloro-N,N-dimethylbenzenesulfonamide: This compound has a dimethylamino group instead of the 2,3-dimethylphenyl group, which can affect its solubility and reactivity.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C14H14ClNO2S |
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Molecular Weight |
295.8 g/mol |
IUPAC Name |
3-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-5-3-8-14(11(10)2)16-19(17,18)13-7-4-6-12(15)9-13/h3-9,16H,1-2H3 |
InChI Key |
PXDUZMBQPWKVBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
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